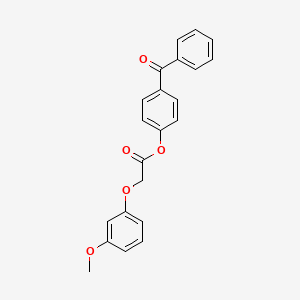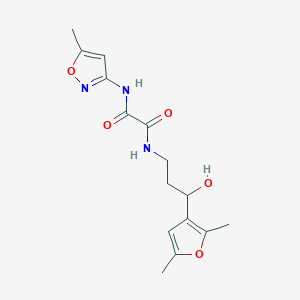![molecular formula C11H17F3N2O3 B2614565 1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one trifluoroacetic acid CAS No. 2138080-67-6](/img/structure/B2614565.png)
1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a chemical with the CAS number 2138080-67-6 . It is a complex organic molecule that contains a diazaspiro[3.5]nonane core, which is a type of spirocyclic compound (a class of organic compounds that have two or more rings that share one atom).
Molecular Structure Analysis
The molecular structure of this compound is complex, with a diazaspiro[3.5]nonane core . This core structure is a type of spirocyclic compound, which is a class of organic compounds that have two or more rings that share one atom. The exact structure would require more specific information or a detailed analysis using specialized software.科学的研究の応用
Catalytic Applications and Reaction Mechanisms
Trifluoroacetic acid (TFA) has been extensively studied for its catalytic roles in organic synthesis, showcasing its utility in facilitating reactions due to its strong acidity and ability to stabilize reaction intermediates. For instance, TFA catalyzes acid-catalyzed interconversions and solvolyses of certain adducts, demonstrating the acid's versatility in promoting isomerization and solvolysis reactions under varying conditions (Mackay & Pilger, 1974). This highlights TFA's role in enabling complex transformations, which are critical in synthetic organic chemistry.
Photochemistry and Photolysis
TFA's role extends into photochemistry, where its derivatives have been utilized in photoaffinity labeling, a technique important for studying biological molecules. The synthesis and application of diazo compounds, facilitated by TFA, have been shown to undergo photolysis with minimal rearrangement, providing a tool for labeling enzymes and studying molecular interactions (Chowdhry, Vaughan, & Westheimer, 1976). This application underscores the importance of TFA and its derivatives in biochemical research, where precise molecular tagging and tracking are essential.
Synthesis of Heterocycles
TFA is instrumental in the synthesis of various heterocyclic compounds, demonstrating its critical role in the formation of complex molecular architectures. For example, research has shown that TFA can promote the intramolecular N-H insertion reactions, facilitating the synthesis of pyrrolidinones and piperidinones from amino-α-diazoketones. This process not only highlights the acid's catalytic efficiency but also its ability to maintain chiral integrity during the reaction, a crucial aspect in the development of pharmaceuticals (Yang et al., 2000).
Structural Studies and Material Synthesis
The study of TFA and its interactions with other compounds provides insights into its structural and chemical properties. Investigations into the formation of stable and metastable hydrates of TFA reveal intricate details about its molecular structure and behavior, offering potential applications in material science and crystallography (Mootz & Schilling, 1992).
特性
IUPAC Name |
1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.C2HF3O2/c1-8(12)11-4-2-9(3-5-11)6-10-7-9;3-2(4,5)1(6)7/h10H,2-7H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEZZBKHZKYQIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CNC2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-[(1-Cyanocyclopentyl)amino]-1-oxopropan-2-yl]cyclohexanecarboxamide](/img/structure/B2614489.png)


![3-[[(Z)-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]amino]-N,N-diethylbenzamide](/img/structure/B2614492.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-ethoxyacetamide](/img/structure/B2614499.png)




